Isopropyl 2-chloro-4,5-difluorobenzoate
Description
Isopropyl 2-chloro-4,5-difluorobenzoate is an ester derivative of 2-chloro-4,5-difluorobenzoic acid (CAS No. 264927-52-8), where the carboxylic acid group is esterified with isopropyl alcohol. This compound belongs to the class of halogenated aromatic esters, characterized by the presence of chlorine and fluorine substituents on the benzene ring. The structural formula is shown below:
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-4,5-difluorobenzoate |
InChI |
InChI=1S/C10H9ClF2O2/c1-5(2)15-10(14)6-3-8(12)9(13)4-7(6)11/h3-5H,1-2H3 |
InChI Key |
VJMSWEKYJGDXTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=C(C=C1Cl)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The compound’s unique properties arise from its substituent pattern and ester group. Key comparisons include:
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Solubility : Isopropyl esters exhibit lower water solubility compared to methyl or ethyl esters due to the bulky alkyl group.
- Stability : The ester group enhances stability compared to the free acid form, which is prone to decarboxylation under harsh conditions .
- Reactivity : Electron-withdrawing Cl and F substituents activate the benzene ring toward electrophilic substitution, but the ester group directs reactions to specific positions.
Comparison of Yields :
Structural Similarity Analysis (Based on )
lists compounds with similarity scores (0.78–0.82) to 2-chloro-4,5-difluorobenzoic acid, including:
- CAS 825-98-9 : Likely a positional isomer (e.g., Cl at 3 instead of 2).
- CAS 2252-51-9 and 2252-50-8 : Difluoro-substituted benzoic acids with varying halogen patterns.
Implications :
- Minor differences in substituent positions (e.g., Cl at 2 vs. 3) significantly alter electronic properties and biological activity.
- Higher similarity scores (≥0.80) suggest comparable lipophilicity and reactivity, making these compounds suitable for structure-activity relationship (SAR) studies.
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